molecular formula C12H10BrN3O2 B1393457 Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate CAS No. 1133115-93-1

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate

Cat. No.: B1393457
CAS No.: 1133115-93-1
M. Wt: 308.13 g/mol
InChI Key: CAXSHYMFYJLHSP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C12H10BrN3O2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is unique due to its specific bromine substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSHYMFYJLHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674888
Record name Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-93-1
Record name Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 3
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate

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